6-Hydroxybenzo[a]pyrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Environmental Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. europa.eu They are formed during the incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco, leading to their widespread presence in the environment. airies.or.jpnih.gov Human exposure to PAHs is common and occurs through inhalation of contaminated air, and ingestion of food and water. europa.eumdpi.com
Once inside the body, PAHs undergo metabolic activation, a process designed to increase their water solubility and facilitate excretion. mdpi.com This metabolism is primarily carried out by the cytochrome P450 (CYP) family of enzymes. airies.or.jp However, this process can also convert chemically inert PAHs into highly reactive electrophilic intermediates that can bind to macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis. mdpi.com
6-Hydroxybenzo[a]pyrene emerges as a significant metabolite in this process, particularly from its parent compound, benzo[a]pyrene (B130552). The formation and subsequent reactions of this compound are central to understanding the broader toxicological implications of PAH exposure.
Significance as a Key Metabolic Intermediate of Benzo[a]pyrene
Benzo[a]pyrene is one of the most extensively studied PAHs due to its potent carcinogenic properties. mdpi.comnih.gov Its metabolism is a complex process involving multiple enzymatic steps, leading to a variety of metabolites, including epoxides, phenols, and dihydrodiols. europa.eu Among these, this compound is a primary phenol (B47542) metabolite.
The formation of this compound is a crucial step in the metabolic pathway of benzo[a]pyrene. It can be formed through the action of cytochrome P450 enzymes. oup.com Once formed, this compound is not a stable endpoint. It can be further oxidized, either spontaneously or metabolically, to form quinones, such as benzo[a]pyrene-1,6-dione (B31467), benzo[a]pyrene-3,6-dione (B31473), and benzo[a]pyrene-6,12-dione. epa.govnih.govcdc.gov This further oxidation can also proceed through the formation of a 6-oxobenzo[a]pyrene radical. acs.orgacs.org
The reactivity of these subsequent metabolites, particularly the quinones, is of significant interest as they can participate in redox cycling, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components.
Historical Overview of Research on this compound Chemistry and Bioactivity
Research into this compound has evolved alongside the broader understanding of PAH toxicology. Early research focused on identifying the various metabolites of benzo[a]pyrene and elucidating the enzymatic pathways responsible for their formation. The identification of this compound as a major metabolite was a significant step in this process.
Subsequent research delved into the chemical reactivity of this compound, particularly its propensity to auto-oxidize and form the 6-oxobenzo[a]pyrene radical and various quinones. acs.org Studies in the 1970s and 1980s established the enzymatic formation of the 6-oxobenzo[a]pyrene radical from this compound in rat liver homogenates. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[b]pyren-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTMTTGZMPDIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC=CC(=C54)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64811-02-5 (hydrogen sulfate) | |
| Record name | 6-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30955534 | |
| Record name | Benzo[pqr]tetraphen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-73-0, 63455-19-6 | |
| Record name | 6-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33953-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063455196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzo[a]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[pqr]tetraphen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I68U5515CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Enzymatic Formation Pathways of 6 Hydroxybenzo a Pyrene
Generation from Benzo[a]pyrene (B130552)
The C6 position of B[a]P is chemically highly reactive, making it a primary site for oxidative metabolism. This leads to the formation of 6-OH-B[a]P, which rapidly undergoes further oxidation to B[a]P-diones.
Peroxidase-Mediated Oxidation Mechanisms
Various peroxidases can directly hydroxylate B[a]P at the 6-position. One such pathway involves rat lung hydroperoxidase, which, in the presence of vitamin K1-hydroperoxide, catalyzes the formation of 6-OH-B[a]P nih.gov. This enzymatic reaction is a key step, with the resulting 6-OH-B[a]P being unstable and quickly oxidizing, often non-enzymatically, to products like 3,6-B[a]P dione (B5365651) nih.gov. Similarly, lactoperoxidase, a peroxidase found in airways, is capable of converting B[a]P into a mixture of diones, including the 1,6-, 3,6-, and 6,12-B[a]P diones, which are the characteristic oxidation products of 6-OH-B[a]P.
Cytochrome P450 (CYP) Peroxidase Pathways
Cytochrome P450 (CYP) enzymes, typically known for their monooxygenase activity, can also exhibit peroxidase function. In this role, they facilitate a one-electron oxidation of B[a]P, initiating the radical-cation pathway mdpi.comnih.gov. During the peroxidase cycle, B[a]P acts as a co-reductant for the activated enzyme state. This process generates the B[a]P radical cation, which is localized at the C6 position nih.gov. The activated carbon at C6 can then accept an oxygen atom, leading to the formation of 6-OH-B[a]P nih.gov. This pathway is distinct from the more commonly studied diol-epoxide pathway and directly produces the precursor for B[a]P diones.
| Enzyme/System | Mechanism | Key Intermediate | Primary Products |
|---|---|---|---|
| Peroxidases (e.g., Rat Lung Hydroperoxidase, Lactoperoxidase) | Direct hydroxylation at C6 | This compound | Benzo[a]pyrene-diones (1,6-, 3,6-, 6,12-) |
| Cytochrome P450 (Peroxidase function) | One-electron oxidation | Benzo[a]pyrene radical cation (at C6) | This compound, subsequently Benzo[a]pyrene-diones |
One-Electron Oxidation Processes and Radical Cation Formation at C6
The one-electron oxidation of B[a]P is a central mechanism leading to 6-OH-B[a]P. This process, catalyzed by enzymes like CYP or other peroxidases, involves the removal of a single electron from the B[a]P molecule to form a radical cation mdpi.comnih.gov. Due to the electronic structure of B[a]P, this radical cation is primarily localized at the C6 position mdpi.com. The resulting electrophilic B[a]P radical cation is highly reactive. Its reaction with water produces 6-OH-B[a]P, which is itself unstable and is rapidly autooxidized to a mixture of three stable quinones: B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione nih.gov.
Formation from Nitro-Polycyclic Aromatic Hydrocarbons
Biotransformation of 6-Nitrobenzo[a]pyrene
The biotransformation of 6-Nitrobenzo[a]pyrene (6-NO2-B[a]P) has been investigated in various biological systems. Fungal metabolism studies using Cunninghamella elegans show that the presence of the nitro group at the C6 position sterically hinders and blocks metabolic oxidation at the adjacent C7 and C8 positions nih.gov. Instead, metabolism is directed to other sites on the molecule, leading to the formation of metabolites such as 1- and 3-hydroxy-6-NO2-B[a]P nih.gov. Other metabolic studies in mammals have also identified ring-hydroxylated derivatives as metabolites nih.gov. The primary metabolic pathways for 6-NO2-B[a]P appear to be ring oxidation at positions distant from the nitro group and the reduction of the nitro group to form 6-aminobenzo[a]pyrene who.int. Current research has not demonstrated a direct biotransformation pathway involving the replacement of the C6 nitro group with a hydroxyl group to form this compound.
Autoxidation Processes and Product Generation
This compound is a highly labile compound that readily undergoes autoxidation in the presence of molecular oxygen nih.gov. This process involves the consumption of oxygen and the generation of reactive oxygen species, such as hydrogen peroxide. The autoxidation of 6-OH-B[a]P, or its corresponding phenoxy radical (6-oxobenzo[a]pyrene radical), yields a characteristic mixture of three more stable B[a]P diones: the 1,6-, 3,6-, and 6,12-isomers. These three diones are the principal and final products of this oxidation pathway.
Furthermore, the initial formation of 6-OH-B[a]P can be initiated by the reaction of B[a]P with reactive oxygen species like the hydroxyl radical (•OH). Theoretical calculations show that the addition of an •OH radical to the C6 position of B[a]P is the most favorable pathway, both kinetically and thermodynamically, resulting in the formation of the BaP-6-OH radical intermediate.
| Precursor | Process | Key Products |
|---|---|---|
| This compound | Autoxidation (reaction with O₂) | Benzo[a]pyrene-1,6-dione (B31467), Benzo[a]pyrene-3,6-dione (B31473), Benzo[a]pyrene-6,12-dione, Hydrogen Peroxide |
| Benzo[a]pyrene | Reaction with •OH radical | This compound (as intermediate) |
Formation of 6-Oxobenzo[a]pyrene Radical
The formation of the 6-Oxobenzo[a]pyrene radical is a crucial step in the metabolic activation of this compound. This process involves a one-electron oxidation, which can be initiated through both enzymatic and chemical mechanisms.
Enzymatically, this oxidation is primarily catalyzed by cytochrome P450 (CYP) enzymes and peroxidases. researchgate.net These enzymes facilitate the removal of a single electron from the hydroxyl group of this compound, resulting in the formation of the corresponding phenoxy radical, 6-Oxobenzo[a]pyrene. This radical species is highly reactive and has been identified and characterized using techniques such as electron spin resonance (ESR) spectroscopy. nih.govnih.gov
Chemically, the 6-Oxobenzo[a]pyrene radical can be formed through autoxidation of this compound. This process can be influenced by the presence of metal ions and other reactive oxygen species. The radical has been observed in various solvent systems and its stability and reactivity are subjects of ongoing research.
Below is a table summarizing the key characteristics of the 6-Oxobenzo[a]pyrene radical.
| Property | Value/Description |
| Precursor | This compound |
| Formation Mechanism | One-electron oxidation |
| Enzymatic Catalysts | Cytochrome P450, Peroxidases |
| Detection Method | Electron Spin Resonance (ESR) Spectroscopy |
Subsequent Conversion to Benzo[a]pyrene Quinones (Diones)
The 6-Oxobenzo[a]pyrene radical is a transient species that readily undergoes further reactions to form more stable products, primarily a mixture of benzo[a]pyrene quinones, also known as benzo[a]pyrene diones. The primary diones formed are the 1,6-dione, 3,6-dione, and 6,12-dione. nih.govmdpi.com
The formation of these quinones can occur through disproportionation of the 6-Oxobenzo[a]pyrene radical or by its reaction with other molecules, including molecular oxygen. The relative yields of the different dione isomers can vary depending on the specific reaction conditions, such as the solvent, the presence of catalysts, and the mode of radical generation (enzymatic or chemical).
Research has shown that the autoxidation of this compound leads to a mixture of these three major dione products. The relative abundance of each dione provides insight into the reaction mechanism and the factors that control the regioselectivity of the oxidation process.
The following table presents the typical product distribution from the autoxidation of this compound.
| Benzo[a]pyrene Dione Isomer | Typical Yield (%) |
| 1,6-Benzo[a]pyrene dione | 25 |
| 3,6-Benzo[a]pyrene dione | 36 |
| 6,12-Benzo[a]pyrene dione | 29 |
Catalytic Enhancement of Formation Pathways
The formation of the 6-Oxobenzo[a]pyrene radical can be significantly enhanced by the presence of certain environmental particulates, most notably asbestos.
Role of Environmental Particulates (e.g., Asbestos) in Radical Formation
Studies have demonstrated that asbestos fibers can catalyze the oxidation of this compound to the 6-Oxobenzo[a]pyrene radical. nih.gov This catalytic activity is believed to be associated with the surface properties of the asbestos fibers, which can facilitate electron transfer reactions. The presence of iron and other transition metals within the asbestos structure is thought to play a crucial role in this catalytic process.
The mechanism is proposed to involve the adsorption of this compound onto the surface of the asbestos fibers, where the interaction with active sites promotes the one-electron oxidation to the radical form. This catalytic enhancement of radical formation by asbestos has significant implications for the toxicity of this material, as it can increase the local concentration of reactive intermediates derived from benzo[a]pyrene metabolism. Electron spin resonance spectroscopy has been a key analytical tool in confirming the asbestos-catalyzed formation of the 6-Oxobenzo[a]pyrene radical. nih.gov
Metabolic Transformations and Molecular Activities of 6 Hydroxybenzo a Pyrene in Biological Systems
Phase I Metabolic Pathways Beyond Initial Hydroxylation
The metabolic journey of 6-OH-BaP continues with further oxidative reactions. These pathways are crucial as they often lead to the generation of highly reactive molecules, including quinones and reactive oxygen species, which can inflict significant cellular damage.
Further Oxidation to Quinone Metabolites
The chemical nature of 6-OH-BaP makes it susceptible to further oxidation. A primary pathway in its Phase I metabolism is its conversion into various benzo[a]pyrene-diones (BaP-diones), which are quinone metabolites. nih.gov This transformation can occur through an autooxidation process. nih.gov The initial one-electron oxidation of BaP at the C6 position by peroxidases, such as cytochrome P450 peroxidase, generates a radical cation. nih.gov This activated intermediate can then react with oxygen to form 6-OH-BaP, which is unstable and readily autooxidizes to yield a mixture of BaP-quinones, namely BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione. nih.govmdpi.com
These quinone metabolites are highly reactive electrophiles. mdpi.com Their formation is a critical step in the metabolic activation of BaP, as they can participate in redox cycling and form covalent adducts with cellular macromolecules. The enzymatic reduction of these BaP-quinones by NAD(P)H quinone dehydrogenase 1 (NQO1) results in the formation of hydroquinones. mdpi.comresearchgate.net
| Precursor Metabolite | Key Transformation | Resulting Quinone Metabolites |
| 6-Hydroxybenzo[a]pyrene | Autooxidation | Benzo[a]pyrene-1,6-dione (B31467) |
| This compound | Autooxidation | Benzo[a]pyrene-3,6-dione (B31473) |
| This compound | Autooxidation | Benzo[a]pyrene-6,12-dione |
Pathways Involving Reactive Oxygen Species (ROS) Generation
The metabolic processing of 6-OH-BaP is intrinsically linked to the generation of reactive oxygen species (ROS), which contributes significantly to the oxidative stress induced by benzo[a]pyrene (B130552). mdpi.comnih.govnih.govnih.gov The primary mechanism for ROS production in this context is the redox cycling of the BaP-quinone metabolites derived from 6-OH-BaP. mdpi.com
Once formed, BaP-quinones can be reduced by enzymes like NQO1 to hydroquinones. mdpi.com These hydroquinones are unstable and can swiftly undergo autooxidation, a process that regenerates the parent quinone and, crucially, produces superoxide (B77818) anion radicals (O₂⁻). mdpi.com This process can occur in futile cycles, leading to the continuous production of superoxide anions. mdpi.com These superoxide radicals can then be converted to other ROS, such as hydrogen peroxide (H₂O₂). mdpi.com The sustained generation of these reactive species can overwhelm cellular antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids. mdpi.com For instance, ROS can attack DNA bases, with guanine (B1146940) being a particularly susceptible target due to its low ionization potential, leading to mutagenic lesions. mdpi.com
| Metabolic Process | Key Intermediates | ROS Generated |
| Redox Cycling | BaP-quinones / Hydroquinones | Superoxide anion radical (O₂⁻) |
| Subsequent Reactions | Superoxide anion radical | Hydrogen peroxide (H₂O₂) |
Phase II Conjugation Reactions
Phase II metabolic reactions involve the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. For 6-OH-BaP, these detoxification pathways are crucial for mitigating its potential toxicity.
Glucuronidation Mechanisms
Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites like 6-OH-BaP. nih.gov This reaction is catalyzed by the family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 6-OH-BaP. This conjugation results in the formation of a 6-O-glucuronide derivative, which is significantly more water-soluble and readily excretable in bile and urine. By converting 6-OH-BaP into an inactive and excretable form, UGTs play a vital role in preventing its further oxidation to reactive quinones, thereby modulating the bioactivation of benzo[a]pyrene. nih.gov
Sulfate (B86663) Ester Formation
In addition to glucuronidation, 6-OH-BaP can undergo sulfation, another important Phase II conjugation reaction. This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 6-OH-BaP. The resulting product is a sulfate ester, or 6-O-sulfate. Similar to glucuronidation, this reaction increases the polarity and water solubility of the metabolite, marking it for elimination from the body. This pathway serves as another critical route for the detoxification of 6-OH-BaP, preventing its accumulation and subsequent conversion into more harmful metabolites.
Molecular Interactions and Biomolecular Adduct Formation
The metabolites of 6-OH-BaP, particularly the quinones, are electrophilically reactive and can form covalent bonds with nucleophilic sites on cellular macromolecules, such as DNA and proteins. This adduct formation is a key molecular mechanism underlying the genotoxicity and carcinogenicity of benzo[a]pyrene.
The radical cation of BaP, the precursor to 6-OH-BaP, is known to generate depurinating adducts with guanine and adenine (B156593) bases in DNA. nih.gov While direct adduct formation from 6-OH-BaP itself is less characterized, its oxidation products, the BaP-quinones, are known to be involved in adduction. For example, studies have shown that metabolites derived from the one-electron oxidation pathway, which proceeds via 6-OH-BaP, can bind to DNA. Research using horseradish peroxidase as a model for one-electron oxidation has demonstrated that 6-methylbenzo[a]pyrene (B1207296) can form a DNA adduct where the 6-methyl group binds to the 2-amino group of deoxyguanosine. nih.gov This suggests that the C6 position, where the hydroxyl group of 6-OH-BaP is located, is a site for reactions that can lead to DNA adduction. The formation of these adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer. nih.govresearchgate.net
| Reactive Metabolite | Biomolecule Target | Type of Adduct |
| Benzo[a]pyrene radical cation | DNA (Guanine, Adenine) | Depurinating adducts |
| 6-Methylbenzo[a]pyrene (via one-electron oxidation) | DNA (deoxyGuanosine) | Covalent adduct at 2-amino group |
Covalent Binding with Nucleic Acids (DNA)
The interaction of this compound (6-OH-BaP) with DNA is a critical aspect of its biological activity. Unlike the parent compound benzo[a]pyrene (BaP), which primarily forms covalent DNA adducts after metabolic activation to diol epoxides, 6-OH-BaP participates in DNA binding through alternative pathways involving radical cations and quinone metabolites. nih.govresearchgate.net
One significant mechanism is the single-electron oxidation of BaP, catalyzed by enzymes like cytochrome P450 (CYP) or peroxidases, which forms a radical cation at the C-6 position. nih.gov This reactive intermediate is a precursor to 6-OH-BaP. nih.gov Furthermore, 6-OH-BaP can undergo auto-oxidation to form various benzo[a]pyrene quinones (BaP-quinones), such as 1,6-, 3,6-, and 6,12-BaP diones. These BaP-quinones are also highly reactive molecules capable of alkylating DNA and forming covalent adducts. nih.govoup.com Studies have demonstrated that BaP-quinones, such as benzo[a]pyrene-7,8-dione, can covalently bind to DNA, with a preference for forming deoxyguanosine adducts. nih.govoup.com The covalent modification of DNA by these reactive species represents a key event in the genotoxicity associated with the 6-OH-BaP metabolic pathway. researchgate.net
Noncovalent Interactions with DNA (e.g., Intercalation)
In addition to forming covalent bonds, polycyclic aromatic hydrocarbons (PAHs) and their metabolites can interact with DNA through noncovalent mechanisms, most notably intercalation. This process involves the insertion of the planar PAH molecule between the base pairs of the DNA double helix. mdpi.com Studies on BaP and its non-reactive metabolites have shown that they can physically bind to DNA, with intercalation being a major mode of this interaction. mdpi.comnih.gov This physical binding is driven by forces such as van der Waals interactions and hydrogen bonds. mdpi.com
The intercalation of these molecules can stabilize the DNA double helix structure, which may locally alter the DNA conformation by causing unwrapping and extension of the strands. mdpi.comnih.gov Such structural modifications can interfere with crucial cellular processes like DNA transcription and replication. mdpi.com While much of the direct research has focused on the parent BaP or its diol metabolites, it is understood that hydroxylated metabolites such as 6-OH-BaP also possess the planar aromatic structure conducive to intercalation. nih.govnih.gov The affinity for intercalation can vary between different metabolites, with studies on bay versus K region diols of BaP showing significant differences in their DNA association constants. nih.gov
Formation of Specific DNA Adducts (e.g., Strand Breakage)
The metabolic pathway of 6-OH-BaP leads to the formation of specific types of DNA damage, including stable adducts, oxidative lesions, and strand breaks. The BaP-quinones derived from 6-OH-BaP are particularly significant in this regard. These quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide radicals. nih.govuio.no
These ROS can induce oxidative stress and attack DNA bases, leading to the formation of oxidative adducts. nih.govresearchgate.net A major and well-studied oxidative DNA lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which results from the oxidation of guanine bases. uio.no The formation of such lesions is a hallmark of oxidative DNA damage and is associated with the genotoxicity of BaP metabolites. uio.nonih.gov
Furthermore, the reactive intermediates and the ROS generated during 6-OH-BaP metabolism can lead to breaks in the DNA backbone. nih.gov Both single and double-strand breaks are forms of DNA damage that can be induced by BaP exposure. nih.gov If these lesions and strand breaks are not properly repaired by the cell, they can lead to mutations during DNA replication, contributing to the mutagenic and carcinogenic potential of the compound. nih.gov
| Damage Type | Mechanism | Key Metabolite(s) | Reference |
|---|---|---|---|
| Covalent Adducts | Direct alkylation of DNA bases (preferentially guanine). | BaP-quinones (e.g., Benzo[a]pyrene-7,8-dione) | nih.govoup.com |
| Oxidative Lesions | Attack of DNA bases by Reactive Oxygen Species (ROS) generated during redox cycling. | BaP-quinones | nih.govuio.no |
| DNA Strand Breaks | Damage to the sugar-phosphate backbone by ROS or other reactive intermediates. | BaP metabolites | nih.gov |
Interactions with Cellular Receptors and Signaling Pathways
Estrogen Receptor (ER) Binding and Displacement Phenomena
Several monohydroxylated metabolites of benzo[a]pyrene, including 6-OH-BaP, have been shown to interact with estrogen receptors (ERs). oup.comresearchgate.net Research has demonstrated that 6-OH-BaP, among other isomers, can compete with the natural hormone 17β-estradiol for binding to the ER in rat uterine cytosol. oup.com These hydroxylated metabolites generally act as weak ER agonists. oup.com
Studies comparing the binding affinity of various monohydroxy derivatives of BaP for human ERα and ERβ have found that many of these compounds bind to both receptor isoforms, often exhibiting a higher affinity for ERβ. oup.comresearchgate.net The ability of these metabolites to displace estradiol (B170435) from the receptor, even if weakly, indicates their potential to interfere with normal estrogen signaling pathways. nih.gov The interaction is thought to be mediated by hydrogen bonding involving the hydroxyl group of the metabolite within the ligand-binding domain of the receptor. researchgate.net While dihydrodiol and dione (B5365651) metabolites of BaP were found to be ineffective at binding, the monohydroxylated forms, including 6-OH-BaP, are recognized as ligands for the estrogen receptor. oup.com
| Metabolite | Binds to ER | Receptor Isoform Preference | Activity | Reference |
|---|---|---|---|---|
| 1-OH-B[a]P | Yes | Higher affinity for ERβ | Agonist | oup.com |
| 3-OH-B[a]P | Yes | Higher affinity for ERβ | Agonist | oup.comresearchgate.net |
| 6-OH-B[a]P | Yes | Data suggests binding to ER | Weak Agonist | oup.com |
| 9-OH-B[a]P | Yes | Higher affinity for ERβ | Agonist | oup.comresearchgate.net |
| B[a]P-diones | No | N/A | Ineffective | oup.com |
Modulation of Epidermal Growth Factor Receptor (EGFR) Activation in Cell Models
Metabolites arising from the 6-OH-BaP pathway, specifically benzo[a]pyrene quinones (BaP-quinones), have been shown to modulate critical cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway. nih.gov Research in human mammary epithelial cells has demonstrated that 1,6-BaP-quinone and 3,6-BaP-quinone, which can be formed from 6-OH-BaP, are capable of inducing EGFR signaling. nih.gov
This activation occurs through the production of reactive oxygen species. nih.gov The exposure to these BaP-quinones leads to EGFR tyrosine autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, such as phospholipase C-gamma1 and several signal transducers and activators of transcription (STATs), including STAT5. nih.gov Interestingly, while the signaling pattern is similar to that induced by the natural ligand EGF, BaP-quinone-mediated signaling does not cause the rapid disappearance of EGFR from the cell surface, suggesting a prolonged transactivation of the receptor. nih.gov This sustained activation of EGFR and its downstream pathways can influence processes like cell proliferation and survival. nih.gov
Microbial Biotransformation of this compound
Microorganisms, particularly fungi and bacteria, play a crucial role in the environmental degradation of polycyclic aromatic hydrocarbons like benzo[a]pyrene. nih.govmdpi.com The biotransformation of BaP often proceeds through initial oxidation reactions catalyzed by microbial enzymes, such as cytochrome P450 monooxygenases and peroxidases, leading to the formation of hydroxylated derivatives, including 6-OH-BaP. researchgate.netmdpi.com
Fungi, especially white-rot fungi like Phlebia acerina and Trametes maxima, are known for their ability to degrade complex aromatic compounds. mdpi.comresearchgate.net The degradation pathway in fungi typically involves an initial activation step via redox reactions, followed by detoxification and eventual mineralization of the intermediates. mdpi.com Once formed, 6-OH-BaP and other hydroxylated intermediates can be further oxidized to quinones. Subsequent enzymatic reactions lead to the opening of the aromatic rings, a key step in breaking down the complex PAH structure. mdpi.com
Similarly, certain bacteria, such as Mycobacterium species, are capable of mineralizing pyrene (B120774) and other high-molecular-weight PAHs. nih.govnih.gov The metabolic pathways in bacteria also involve dioxygenase enzymes that hydroxylate the aromatic rings, initiating the degradation cascade. mdpi.com Ultimately, these microbial processes can break down 6-OH-BaP and other intermediates into simpler molecules, eventually leading to carbon dioxide and water, thus removing the pollutant from the environment. mdpi.com The fungus Cunninghamella elegans, for instance, has been shown to metabolize the related compound 6-nitrobenzo[a]pyrene, suggesting a broad capability within fungi to transform compounds substituted at the 6-position. nih.gov
Fungal Metabolic Processes and Product Generation
The metabolic transformation of this compound by certain fungi, particularly non-ligninolytic species, is a key process in the detoxification and degradation of this compound. One of the notable fungi capable of metabolizing benzo[a]pyrene and its derivatives is Fusarium solani. Research has shown that F. solani can transform benzo[a]pyrene into several metabolites, including this compound sulfate and various quinones. This suggests a metabolic pathway involving initial hydroxylation followed by conjugation or further oxidation. researchgate.net
The formation of quinones is a significant step in the fungal metabolism of hydroxylated polycyclic aromatic hydrocarbons (PAHs). In the case of this compound, further oxidation can lead to the generation of benzo[a]pyrene-diones. Specifically, Fusarium solani has been identified to produce benzo[a]pyrene-1,6-dione and benzo[a]pyrene-3,6-dione from the metabolism of benzo[a]pyrene. researchgate.net This process is believed to occur through the action of cytochrome P-450 monooxygenases, which introduce additional hydroxyl groups that are then oxidized to form quinones. researchgate.net
The table below summarizes the key fungal species involved in the metabolism of benzo[a]pyrene and the resulting products, which are indicative of the likely metabolic fate of this compound.
Fungal Species and their Metabolic Products from Benzo[a]pyrene
| Fungal Species | Substrate | Key Metabolic Products |
|---|---|---|
| Fusarium solani | Benzo[a]pyrene | This compound sulfate, Benzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione |
| Aspergillus terreus | Benzo[a]pyrene | Benzo[a]pyrenylsulfate |
| Phlebia acerina | Benzo[a]pyrene | Quinones |
Bacterial and Gut Microbiota Transformations
The transformation of benzo[a]pyrene and its hydroxylated derivatives by bacteria and gut microbiota is a critical area of research, given the potential for these microorganisms to modulate the toxicity of such compounds. While direct studies on the metabolism of this compound by these microbial communities are limited, inferences can be drawn from the well-documented metabolism of the parent compound, benzo[a]pyrene.
Gut microbiota have been shown to biotransform benzo[a]pyrene into various metabolites. For instance, in vitro studies with human fecal microbiota have demonstrated the conversion of benzo[a]pyrene to 7-hydroxybenzo[a]pyrene. frontiersin.orgnih.gov This indicates that the gut microbiome possesses the enzymatic machinery, likely cytochrome P450-like enzymes, to hydroxylate the benzo[a]pyrene ring.
Following the formation of hydroxylated intermediates like this compound, it is plausible that gut bacteria can further oxidize these compounds. This oxidation can lead to the formation of quinones, which are common metabolites in the microbial degradation of PAHs. The bacterial oxidation of benzo[a]pyrene can proceed through the formation of dihydrodiols, which can then be converted to catechols and subsequently undergo ring cleavage. nih.gov Alternatively, the direct oxidation of phenolic metabolites can lead to the formation of diones.
The table below outlines the potential transformations of this compound by bacteria and gut microbiota based on the known metabolism of benzo[a]pyrene.
Potential Bacterial and Gut Microbiota Transformations of Benzo[a]pyrene Derivatives
| Microbial Community | Initial Substrate | Potential Intermediate | Potential Final Products |
|---|---|---|---|
| Gut Microbiota | Benzo[a]pyrene | 7-hydroxybenzo[a]pyrene | Further oxidized products (e.g., quinones) |
| Bacteria (Beijerinckia sp.) | Benzo[a]pyrene | cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene | Ring cleavage products |
| Bacteria (Mycobacterium sp.) | Benzo[a]pyrene | Benzo[a]pyrene cis-7,8- and 9,10-dihydrodiols | Ring cleavage products |
Advanced Analytical Methodologies for the Detection and Characterization of 6 Hydroxybenzo a Pyrene and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 6-OH-BaP and its metabolites, enabling their separation from a complex mixture of other polycyclic aromatic hydrocarbon (PAH) derivatives. The choice of technique often depends on the specific analytical requirements, such as the desired resolution, speed, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of BaP metabolites. epa.gov Reverse-phase HPLC, in particular, is widely employed, utilizing a nonpolar stationary phase and a polar mobile phase. A common setup involves a C18 column and a gradient elution system, typically with a mobile phase consisting of an aqueous component (like ammonium acetate buffer) and an organic modifier (such as methanol or acetonitrile). nih.gov
For instance, one established HPLC method for the analysis of BaP metabolites in human bronchoalveolar H358 cells employed a Zorbax-ODS C18 column with a gradient of 5 mM ammonium acetate in water (containing 0.02% formic acid) and 5 mM ammonium acetate in methanol (also with 0.02% formic acid). nih.gov The flow rate was maintained at 0.5 mL/min, and the gradient was programmed to achieve optimal separation of various metabolites over a significant run time. nih.gov In another application, a Shimadzu Prominence-i LC-2030 HPLC system with a C18 column was used to analyze hydroxychrysene isomers, with a mobile phase of acetonitrile and water acidified with 0.1% formic acid at a flow rate of 1 mL/min. acs.org
Table 1: Example HPLC Parameters for BaP Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax-ODS C18, 5 µm, 4.6 mm × 250 mm | C18, 4.6 × 150 mm |
| Mobile Phase A | 5 mM ammonium acetate in water + 0.02% formic acid | Water + 0.1% formic acid |
| Mobile Phase B | 5 mM ammonium acetate in methanol + 0.02% formic acid | Acetonitrile |
| Flow Rate | 0.5 mL/min | 1 mL/min |
| Detection | Photodiode Array (PDA) and in-line radioactive detector | Fluorometer |
This table presents illustrative HPLC conditions based on published research and is not an exhaustive list.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller stationary phase particles (typically sub-2 µm). This enhanced performance is particularly advantageous for the complex mixtures of BaP metabolites. A UPLC-based method has been developed for the simultaneous determination of BaP and eight of its metabolites in the bile of the fish Fundulus heteroclitus. This method utilized an acetonitrile:water gradient and provided baseline separation of the metabolites, including three BaP diones. researchgate.net The linearity of detection for this UPLC method was reported to be in the range of 0.2-5.0 ng/µL, with limits of detection (LOD) lower than 0.01 ng/µL for most of the analyzed compounds. researchgate.net
Gas Chromatography (GC) is another powerful technique for the analysis of PAHs and their derivatives. epa.gov However, for polar metabolites like 6-OH-BaP, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. GC is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.gov While HPLC is more commonly used for the direct analysis of hydroxylated metabolites, GC-MS can provide excellent separation and sensitivity, particularly for less polar metabolites or after derivatization of the hydroxyl groups. researchgate.net
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 6-OH-BaP and its metabolites. When coupled with liquid chromatography, it provides a powerful platform for analyzing complex biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of BaP metabolites in various biological matrices. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, the precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and reduces background noise, leading to very low detection limits. LC-MS/MS methods have been successfully applied to determine the metabolic fate of BaP in human lung epithelial cells. nih.gov A UPLC-MS/MS method was also developed to analyze BaP metabolites, highlighting the speed and sensitivity of this approach. inrs.fr
Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique that is well-suited for the analysis of relatively nonpolar compounds like PAHs and their hydroxylated metabolites. researchgate.netcsic.es APCI is a gas-phase ionization method that is generally less susceptible to matrix effects compared to electrospray ionization (ESI). It has been successfully used in conjunction with HPLC for the analysis of BaP metabolites. acs.orgcsic.es For example, direct chemical ionization at atmospheric pressure with flow injection analysis (APCI-FIA) has been used to identify products from the oxidation of benzo[a]pyrene (B130552), where ions characteristic of hydroxybenzo[a]pyrene isomers were detected. csic.es
Stable Isotope Dilution Mass Spectrometry for Quantitative Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a definitive method for the accurate quantification of 6-Hydroxybenzo[a]pyrene (6-OH-BaP) and its metabolites in complex matrices. This technique offers high sensitivity and specificity by employing a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. The use of an isotopically labeled analog, such as ¹³C- or D-labeled 6-OH-BaP, allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy in quantitative analysis.
The methodology involves spiking a known amount of the isotopically labeled internal standard into the sample prior to extraction and cleanup. Following chromatographic separation, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the sample is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios for both the native analyte and the labeled internal standard. The ratio of the signal intensities of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample.
Recent advancements in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have significantly enhanced the capabilities of SID-MS for the analysis of 6-OH-BaP. These methods can achieve exceptionally low limits of detection (LOD) and quantification (LOQ), often in the femtomolar range. For instance, a sensitive stable isotope dilution atmospheric pressure chemical ionization tandem mass spectrometry method was developed for the quantitation of various benzo[a]pyrene metabolites, achieving an LOQ of 6 fmol on-column for 3-hydroxybenzo[a]pyrene, a structurally similar compound nih.gov. This high level of sensitivity is crucial for detecting the trace amounts of 6-OH-BaP that are often present in biological and environmental samples.
The precision and accuracy of SID-MS methods are typically excellent, with intra- and inter-day variations being minimal. Validation of these methods often demonstrates accuracy rates higher than 90% and variability lower than 19% nih.gov. The use of SID-MS has been successfully applied to quantify benzo[a]pyrene diol epoxide DNA-adducts, showcasing its utility in complex biological matrices researchgate.net.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Related Hydroxylated PAH
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 50 pg/L |
| Limit of Detection (LOD) | 16.7 pg/L |
| Inter-day Precision (CV) | 5.8% - 9.0% |
| Intra-day Accuracy | 94.0% - 105.1% |
| Linearity (R²) | >0.99 |
Data adapted from a study on 3-hydroxybenzo[a]pyrene, demonstrating typical performance of SID-MS methods for similar analytes. mdpi.com
Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification and characterization of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. The resulting spectrum is characteristic of the molecule's electronic structure, with specific absorption bands corresponding to electronic transitions between different energy levels.
The UV-Vis spectrum of this compound, like its parent compound benzo[a]pyrene, is characterized by a series of intense absorption bands. The introduction of the hydroxyl group can cause a slight shift in the absorption maxima (λmax) and changes in the molar absorptivity compared to benzo[a]pyrene. These spectral shifts can provide information about the electronic environment of the chromophore. For instance, the typical UV absorption of pyrene (B120774), a related polycyclic aromatic hydrocarbon, appears at 337 nm in an aqueous micellar solution researchgate.net. The absorption spectra of acenes and pyrene have been simulated using computational methods, providing a theoretical basis for interpreting experimental data rsc.org.
While UV-Vis spectroscopy is a relatively simple and rapid technique, its selectivity can be limited in complex mixtures where other compounds may have overlapping absorption spectra. Therefore, it is often used in conjunction with chromatographic techniques, such as HPLC, which separate the components of a mixture before spectroscopic analysis cdc.govnih.gov. The highest sensitivity for detecting benzo[a]pyrene and its metabolites separated by HPLC is often achieved at a wavelength of 254 nm nih.gov.
Table 2: Illustrative UV-Vis Absorption Maxima for a Related PAH
| Compound | Solvent | λmax (nm) |
| Pyrene | Aqueous Micellar Solution | 337 |
This table provides an example of a characteristic absorption peak for a related polycyclic aromatic hydrocarbon. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its metabolites. NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise chemical structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve a complete structural assignment.
¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in the molecule. The chemical shifts of the aromatic protons in this compound are influenced by the electron-donating effect of the hydroxyl group and the complex ring currents of the polycyclic aromatic system. The addition of a macrocyclic host can induce spectral shifts, indicating changes in the surrounding electron or magnetic environment mdpi.com. ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different atoms. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra show one-bond and multiple-bond correlations between protons and carbons, respectively core.ac.uk. These experiments allow for the complete assignment of all proton and carbon signals and confirm the position of the hydroxyl group on the benzo[a]pyrene backbone. The development of modern spectroscopic techniques has transformed the process of structural assignment, which was previously based on chemical degradation or derivatization core.ac.uk.
Table 3: Key 2D NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations, revealing proton-proton couplings. |
| HSQC (Heteronuclear Single Quantum Coherence) | One-bond ¹H-¹³C correlations. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations (2-3 bonds). |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of free radicals. In the context of this compound, ESR is particularly useful for studying the formation of radical species that may be generated during its metabolic activation or through oxidative processes. Free radicals are paramagnetic molecules with a short time-period for their detection by ESR spectroscopy nih.gov.
The metabolic activation of benzo[a]pyrene can proceed through a radical cation pathway, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules. ESR spectroscopy can be used to directly detect these radical species or, more commonly, through the use of spin trapping agents. Spin traps are diamagnetic compounds that react with transient free radicals to form more stable, persistent radicals (spin adducts) that can be readily detected by ESR nih.gov. The resulting ESR spectrum provides information about the structure of the original radical and its kinetic properties nih.gov.
ESR spin labeling can also be employed to study the interactions of this compound with biological systems. In this technique, a stable nitroxide free radical (spin label) is attached to a molecule of interest, and the ESR spectrum of the spin label provides information about its local environment and dynamics nih.gov.
Table 4: Common Spin Trapping Agents Used in ESR Spectroscopy
| Spin Trap | Targeted Radical Species |
| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Superoxide (B77818) and hydroxyl radicals |
| Phenyl N-tert-butylnitrone (PBN) | Carbon-centered radicals |
| 2,2,4-trimethyl-2H-imidazole-1-oxide | Various radical species |
This table lists examples of spin trapping agents and the types of radicals they are commonly used to detect. researchgate.net
Fluorescence Line-Narrowing Spectroscopy (FLNS) is a high-resolution spectroscopic technique that can provide detailed information about the local environment and molecular interactions of fluorescent molecules like this compound. By cooling the sample to cryogenic temperatures and using laser excitation at a specific wavelength within the absorption band of the analyte, highly resolved fluorescence spectra with narrow spectral lines can be obtained.
The relative intensities of the line-narrowed bands in an FLN spectrum are highly sensitive to the local environment of the fluorophore nih.gov. This sensitivity allows FLNS to be used as a powerful tool for probing the interactions of this compound with its surroundings, such as solvent molecules, proteins, or DNA. By comparing the FLN spectrum of this compound in a particular environment to its spectra in different solvents (e.g., hydrogen-bonding, aprotic, or π-electron-containing solvents), information about the nature of the molecular interactions can be deduced nih.gov.
FLNS has been successfully applied to study the interactions of benzo[a]pyrene metabolites with monoclonal antibodies and DNA adducts nih.govnih.gov. For example, it was shown that for benzo[a]pyrenetetrol, hydrogen-bonding solvents have a pronounced effect on the FLN spectra, while the presence of π-electrons in the solvent molecules results in smaller but significant changes nih.gov. This technique has also been used to characterize benzo[a]pyrene-DNA adducts formed by one-electron oxidation, demonstrating its utility in studying the mechanisms of chemical carcinogenesis nih.gov.
Application in Environmental and Biological Sample Analysis for Research Purposes
The advanced analytical methodologies described above are widely applied in research settings for the detection and quantification of this compound and its metabolites in a variety of environmental and biological samples. The analysis of these compounds is crucial for assessing human exposure to benzo[a]pyrene and for understanding its metabolic fate and toxicological effects.
In environmental analysis, these methods are used to monitor the presence of this compound in air, water, soil, and food samples. Gas chromatography-mass spectrometry (GC-MS) and HPLC with fluorescence or mass spectrometric detection are commonly employed for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental matrices nih.govthermofisher.com. The challenges in PAH analysis in environmental samples include the need for stringent regulatory adherence and the complexity of the sample matrices thermofisher.com.
In biological monitoring, the focus is on measuring this compound and its conjugates in human tissues and fluids, such as urine, blood, and plasma nih.govresearchgate.netgcms.cz. The determination of urinary metabolites of PAHs is a common approach for assessing recent exposure nih.govresearchgate.net. For example, a sensitive LC-MS/MS method was developed for the quantification of 3-hydroxybenzo[a]pyrene in human urine to assess exposure in smokers and users of potentially reduced-risk products mdpi.com. The analysis of these biomarkers helps to establish correlations between exposure levels and potential health risks.
Table 5: Analytical Methods for this compound in Different Sample Types
| Sample Type | Analytical Technique | Typical Detection Limits |
| Urine | HPLC-MS/MS | 0.2 - 0.3 ng/mL researchgate.net |
| Plasma | GC-MS | 0.1 - 0.4 ng/mL researchgate.net |
| Environmental Water | HPLC with Fluorescence Detection | ng/L range cdc.gov |
| Air Particulates | GC-MS | Low picogram range thermofisher.com |
| Bread | GC-MS | 0.3 ng/g brieflands.com |
Detection in in vitro Systems and Biological Preparations (e.g., hepatic microsomes, cell lines)
The detection and characterization of this compound (6-OH-BaP) and other benzo[a]pyrene (BaP) metabolites in in vitro systems are crucial for understanding the mechanisms of BaP metabolism and toxicity. Various sophisticated analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most prominent.
Researchers have optimized HPLC methods coupled with ultraviolet (UV) or fluorescence detection (FLD) to separate a range of BaP metabolites produced by hepatic microsomes. nih.gov A common approach involves using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water. nih.gov For instance, a study utilizing rat hepatic microsomes successfully separated six BaP oxidation products, including 3-hydroxy BaP and 9-hydroxy BaP, with UV detection at 254 nm. nih.gov The retention times for 9-hydroxy BaP and 3-hydroxy BaP were 24.1 and 26.1 minutes, respectively, under specific gradient conditions. nih.gov
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of BaP metabolites. One study quantified four types of BaP metabolites, including OH-BaP, produced in vitro by sole liver microsomes. researchgate.net This method allows for the detailed investigation of biotransformation rates and the identification of major metabolic pathways. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly when coupled with tandem mass spectrometry (GC-MS/MS), which provides high sensitivity and selectivity. coresta.org For the analysis of hydroxylated metabolites like 6-OH-BaP, a derivatization step is often required to increase the volatility and thermal stability of the analytes. coresta.org
The choice of the analytical method often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity.
Table 1: Analytical Methods for the Detection of Hydroxylated BaP Metabolites in in vitro Systems
| Analytical Technique | Matrix | Target Analyte(s) | Key Methodological Parameters | Representative Findings |
|---|---|---|---|---|
| HPLC-UV | Rat hepatic microsomes | 3-hydroxy BaP, 9-hydroxy BaP, and other metabolites | Column: Reverse-phase C18; Mobile Phase: Acetonitrile/water gradient; Detection: 254 nm | Successful separation of multiple BaP metabolites with distinct retention times (e.g., 26.1 min for 3-OH-BaP). nih.gov |
| UPLC-MS/MS | Sole liver microsomes | OH-BaP and other primary metabolites | Electrospray ionization (ESI) | Dihydrodiols and phenols were the major metabolites, accounting for 50% and 30-40% of BaP metabolites, respectively. researchgate.net |
Measurement in Environmental Biota (e.g., fish bile)
The measurement of 6-OH-BaP and its conjugates in the bile of fish is a widely accepted method for assessing exposure to polycyclic aromatic hydrocarbons (PAHs) in aquatic environments. mdpi.com Fish metabolize PAHs in the liver, and the resulting metabolites are concentrated in the bile before excretion, making bile an ideal matrix for biomonitoring. mdpi.com
HPLC with fluorescence detection (HPLC-FLD) is a sensitive and selective method for quantifying hydroxylated PAH metabolites in fish bile. usgs.gov The technique often involves an enzymatic deconjugation step to release the free hydroxylated metabolites from their glucuronide and sulfate (B86663) conjugates. researchgate.net The analysis of benzo[a]pyrene equivalents in fish bile using HPLC-FLD has shown that the levels of these metabolites correlate well with the concentrations of PAHs in the sediment where the fish were collected. usgs.gov
A study analyzing certified fish bile reference materials (CRMs) utilized both HPLC-FLD and GC-MS for the quantification of several hydroxy-PAHs, including 3-hydroxy-benzo[a]pyrene (a positional isomer of 6-OH-BaP). researchgate.net The HPLC-FLD method demonstrated excellent detection limits for 3-OH-BaP, in the picogram range. researchgate.net GC-MS, while requiring a more demanding sample preparation, offered superior separation power and selectivity. researchgate.net
These analytical methodologies provide valuable tools for environmental monitoring programs, allowing for the assessment of PAH pollution and its biological impact on aquatic organisms.
Table 2: Analytical Methods for the Measurement of Hydroxylated BaP Metabolites in Fish Bile
| Analytical Technique | Matrix | Target Analyte(s) | Sample Preparation | Method Performance |
|---|---|---|---|---|
| HPLC-FLD | Fish Bile | Benzo[a]pyrene equivalents | Direct injection after dilution | Concentrations of B(a)P equivalents in bile reflected PAH levels in the sediment. usgs.gov |
| HPLC-FLD | Certified Fish Bile Reference Material | 3-hydroxy-benzo[a]pyrene | Enzymatic hydrolysis | Limit of Detection (LOD): 3 pg injected. researchgate.net |
| GC-MS | Certified Fish Bile Reference Material | 2-OH-Naphthalene, 1-OH-Phenanthrene, 1-OH-Pyrene | Enzymatic hydrolysis, derivatization | Recoveries ranged from 35% to 61%. researchgate.net |
Research on Metabolite Biomarkers for Environmental Exposure Assessment
The use of PAH metabolites as biomarkers provides a more integrated measure of exposure and bioavailability compared to measuring parent PAHs in environmental matrices alone. gjournals.org In aquatic ecosystems, the concentration of 6-OH-BaP and other PAH metabolites in fish bile serves as a robust biomarker for assessing the exposure of fish to PAHs. mdpi.comgjournals.org
Numerous field studies have established a strong correlation between the levels of biliary PAH metabolites and the degree of PAH contamination in the environment. mdpi.com This relationship forms the basis of using these metabolites in environmental risk assessment and monitoring programs. The analysis of these biomarkers in fish populations can help identify pollution hotspots and assess the effectiveness of remediation efforts. nih.gov
While 1-hydroxypyrene is a commonly used biomarker for general PAH exposure, metabolites of carcinogenic PAHs, such as 6-OH-BaP, are particularly valuable for assessing the risk of carcinogenic effects. elsevierpure.com Research has focused on validating the use of these specific metabolites to provide a more accurate estimation of the potential for adverse health outcomes in exposed organisms. elsevierpure.com
The selection of appropriate biomarker analysis methods is critical for the success of environmental exposure assessments. The sensitivity, specificity, and practicality of the chosen analytical technique will influence the quality and utility of the biomonitoring data. nih.gov
Table 3: Application of Hydroxylated BaP Metabolites as Biomarkers for Environmental Exposure Assessment
| Biomarker | Organism/Matrix | Environmental Context | Key Findings |
|---|---|---|---|
| Benzo[a]pyrene equivalents | Fish/Bile | Industrialized vs. Non-industrialized Rivers | Biliary metabolite levels corresponded well to sediment BaP levels, indicating environmental exposure. usgs.gov |
| 3-hydroxy-benzo[a]pyrene | Fish/Bile | Contaminated Sediment and Crude Oil Exposure | HPLC-F was effective for the quantitative analysis of 3-OH-BaP in bile from exposed fish. researchgate.net |
| PAH metabolites | Fish/Bile | General Aquatic Pollution | The presence of biliary PAH metabolites is well correlated with the levels of PAH exposure in numerous laboratory and field studies. mdpi.com |
Computational Chemistry and Theoretical Modeling of 6 Hydroxybenzo a Pyrene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Hydroxybenzo[a]pyrene. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of the molecule, which in turn dictate its reactivity and physical characteristics.
Molecular Orbital (MO) theory is a cornerstone of quantum chemistry used to predict the reactivity of molecules like this compound. This theory describes the wave-like behavior of electrons in a molecule, assigning them to specific molecular orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the Frontier Molecular Orbitals (FMOs), are crucial for predicting chemical reactivity.
The two most important FMOs are:
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more susceptible to electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, indicating reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netrasayanjournal.co.in A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net For this compound, MO theory can be used to map the electron density of the HOMO and LUMO across the aromatic ring system. This mapping helps identify the specific atoms or regions most likely to participate in chemical reactions, such as oxidation or adduction with other molecules. For example, the regions with the highest HOMO density are predicted to be the most susceptible to electrophilic attack, a key step in its metabolic activation.
Table 1: Key Molecular Orbital Theory Descriptors for Reactivity Prediction
| Descriptor | Description | Implication for this compound Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. A higher value suggests greater susceptibility to oxidation and electrophilic attack. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. A lower value suggests a higher affinity for nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Represents the chemical reactivity and stability. A smaller gap signifies higher reactivity and lower kinetic stability. |
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying molecular systems. rasayanjournal.co.inmdpi.comacademie-sciences.fr Instead of calculating the complex multi-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for investigating complex molecules like this compound.
DFT studies are extensively used to:
Calculate Electronic Properties: DFT can accurately compute a range of electronic descriptors that provide insight into the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netrasayanjournal.co.in These parameters help quantify the tendencies of this compound to undergo specific types of reactions.
Optimize Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. An accurate molecular structure is the foundation for calculating all other properties.
Investigate Reaction Pathways: A significant application of DFT is the exploration of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. chemrxiv.orgpku.edu.cn For this compound, this could involve modeling its oxidation to quinone species or its conjugation with cellular nucleophiles. researchgate.net The calculated activation energies can reveal the most likely metabolic pathways and the relative rates of different reactions. pku.edu.cn
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. |
Physiologically-Based Kinetic (PBK) Modeling for Mechanistic Understanding of Internal Distribution
Physiologically-Based Kinetic (PBK) modeling, also known as Physiologically-Based Pharmacokinetic (PBPK) modeling, is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds within an organism. dfg.deeu-parc.eu These models are crucial for understanding the internal fate of this compound and for linking external exposure to internal concentrations at specific target tissues. eu-parc.eufigshare.com
A PBK model consists of a series of compartments representing different organs and tissues (e.g., liver, lung, fat, blood), which are connected by blood flow. eu-parc.eu The model incorporates physiological parameters (e.g., organ volumes, blood flow rates) and compound-specific parameters (e.g., partition coefficients, metabolic rates) into a set of differential equations that describe the concentration of the chemical over time in each compartment. dfg.de
For this compound, a metabolite of the carcinogen benzo[a]pyrene (B130552), PBK models can be developed to:
Predict its distribution and accumulation in various organs following exposure to the parent compound.
Estimate the extent of its metabolic conversion into secondary metabolites, such as diones. researchgate.net
Facilitate extrapolation between different species (e.g., from rats to humans) and between different exposure scenarios. nih.gov
Understand inter-individual variability in metabolism and distribution due to factors like genetic polymorphisms. dfg.de
By simulating the kinetic processes, PBK models provide a mechanistic framework for interpreting biomonitoring data and assessing the potential for target organ toxicity. researchgate.neteu-parc.eu
Table 3: Key Components of a PBK Model for this compound
| Component | Description | Examples of Parameters |
|---|---|---|
| Physiological Parameters | Anatomical and physiological data for the species being modeled. | Organ volumes, blood flow rates, cardiac output. |
| Compound-Specific Parameters | Physicochemical and biochemical properties of this compound. | Tissue:blood partition coefficients, metabolic rate constants (Vmax, Km), protein binding affinity. |
| Model Structure | A set of mathematical equations describing the mass transfer of the compound between compartments. | Equations for blood flow-limited or diffusion-limited transport, metabolic clearance in the liver. |
| Exposure Route | The way the parent compound enters the body. | Inhalation, oral, dermal. |
Molecular Docking Analysis of Biomolecular Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. academie-sciences.frnih.gov This technique is invaluable for understanding the molecular basis of a compound's biological activity and for identifying potential molecular targets.
The docking process involves two main steps:
Sampling: A large number of possible conformations of the ligand within the binding site of the receptor are generated.
Scoring: A scoring function is used to estimate the binding affinity (often expressed as a binding energy) for each generated conformation. The conformation with the best score is predicted as the most likely binding mode. academie-sciences.fr
For this compound, molecular docking can be applied to:
Identify potential protein targets: By docking the molecule against a library of protein structures, researchers can identify proteins with which it might interact. This can include metabolic enzymes (like cytochrome P450s), nuclear receptors, or other proteins involved in cellular signaling.
Elucidate binding mechanisms: Docking can reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. mdpi.comajol.info
Predict metabolic fate: By docking this compound into the active sites of metabolic enzymes, it is possible to predict whether it is a likely substrate and to understand the structural basis for its metabolic conversion.
The results from molecular docking provide detailed hypotheses about biomolecular interactions that can guide further experimental studies, such as enzyme inhibition assays or site-directed mutagenesis.
Table 4: Typical Output from a Molecular Docking Study of this compound
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Energy/Score | An estimation of the binding affinity between the ligand and the receptor, typically in kcal/mol. academie-sciences.frnih.gov | This compound exhibits a low binding energy for the active site of a specific cytochrome P450 isoform, suggesting it is a potential substrate. |
| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | The hydroxyl group of the molecule forms a hydrogen bond with a specific serine residue in the active site. |
| Interacting Residues | The specific amino acid residues of the protein that are in close contact with the ligand. | Key interactions are observed with hydrophobic residues such as Leucine, Valine, and Phenylalanine, and polar residues like Serine and Tyrosine. |
| Types of Interactions | The nature of the non-covalent forces stabilizing the complex. | Hydrophobic interactions, hydrogen bonds, pi-pi stacking, pi-alkyl interactions. ajol.info |
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| Benzo[a]pyrene |
| Benzo[a]pyrene-1,6-dione (B31467) |
| Benzo[a]pyrene-3,6-dione (B31473) |
Future Perspectives in 6 Hydroxybenzo a Pyrene Research
Elucidation of Undiscovered Metabolic Pathways and Intermediates
While the major metabolic pathways of benzo[a]pyrene (B130552) have been extensively studied, leading to the identification of metabolites like phenols, diols, quinones, and epoxides, the complete metabolic map is far from complete. coresta.org Future research will likely focus on identifying novel, potentially more elusive, metabolic pathways and intermediates of 6-OH-BaP.
One area of active investigation is the peroxidase-mediated pathway. This pathway involves the one-electron oxidation of BaP, which can lead to the formation of 6-OH-BaP and subsequently to diones such as benzo[a]pyrene-1,6-dione (B31467) and benzo[a]pyrene-3,6-dione (B31473). nih.gov While cytochrome P450 (P450) peroxidase is a known player, other peroxidases like PGH-synthase or lactoperoxidase may also be involved. nih.gov A significant knowledge gap exists regarding the specific peroxidase responsible for the formation of benzo[a]pyrene-3,6-dione, as studies have suggested it is not derived from 3-hydroxybenzo[a]pyrene and its formation does not appear to be dependent on P4501A1 or P4501B1 induction. nih.gov
Future research efforts will likely employ advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize these unknown metabolites in various biological matrices. Furthermore, exploring the metabolic capabilities of different human tissues and cell types using advanced in vitro models like organoids will be crucial in uncovering tissue-specific metabolic pathways of 6-OH-BaP. mdpi.com
| Metabolic Pathway | Key Enzymes/Processes | Known Metabolites | Undiscovered Aspects |
| Peroxidase Pathway | Cytochrome P450 peroxidase, other peroxidases | 6-hydroxy-B[a]P, B[a]P-1,6-dione, B[a]P-3,6-dione | Identification of the specific peroxidase for B[a]P-3,6-dione formation. nih.gov |
| Mono-oxygenation | P4501A1, P4501B1, Epoxide hydrolase | Arene oxides, 3-, 7-, 9-hydroxy-B[a]P, B[a]P-7,8- and 9,10-trans-dihydrodiols | Further elucidation of minor or transient intermediates. |
| o-quinone formation | P4501A1/1B1, Epoxide hydrolase, Aldo-keto reductases | B[a]P-7,8-dione | Characterization of downstream metabolites and their biological activities. |
Advanced Mechanistic Investigations of Biomolecular Interactions
Understanding how 6-OH-BaP and its downstream metabolites interact with cellular macromolecules is fundamental to unraveling its toxic and carcinogenic effects. A primary focus of future research will be on the formation of DNA adducts. The metabolic activation of BaP can lead to the formation of highly reactive intermediates, such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can covalently bind to DNA, particularly at guanine (B1146940) residues. researchgate.netresearchgate.net
Advanced mechanistic studies will aim to provide a more detailed picture of these interactions. This includes investigating the precise structures of DNA adducts formed from 6-OH-BaP metabolites, the sequence specificity of adduct formation, and the impact of these adducts on DNA replication and transcription. researchgate.net Techniques like DNA adductome mapping can be employed to identify a broader spectrum of adducts in cells exposed to benzo[a]pyrene. frontiersin.org
| Biomolecule | Type of Interaction | Known Consequences | Future Research Focus |
| DNA | Covalent adduct formation researchgate.netresearchgate.net | Distortion of the double helix, blockage of transcription and replication researchgate.net | Characterization of novel adducts, sequence specificity, impact on DNA repair mechanisms. |
| RNA | Covalent adduct formation frontiersin.org | Potential disruption of protein synthesis and other cellular processes | Elucidation of the functional consequences of RNA adducts. |
| Proteins | Covalent binding | Alteration of protein function | Identification of protein targets and the resulting downstream effects on cellular pathways. |
Development of Novel Analytical Probes and Detection Strategies
The accurate and sensitive detection of 6-OH-BaP and its metabolites in biological and environmental samples is crucial for exposure assessment and for studying its metabolic fate. While existing methods like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection are valuable, there is a continuous drive to develop more sensitive, specific, and high-throughput analytical techniques. nih.govcdc.gov
Future developments will likely focus on:
Enhanced Sensitivity: Novel methods are being developed to achieve ultra-sensitive quantification of BaP metabolites. For instance, a method combining gas chromatography with atmospheric pressure laser ionization-mass spectrometry (GC-APLI-MS) has achieved a limit of detection for 3-hydroxybenzo[a]pyrene in the picogram per liter range. nih.gov
Derivatization Strategies: Chemical derivatization can significantly enhance the sensitivity of detection. For example, derivatization with dansyl chloride has been shown to improve the detection of 3-hydroxybenzo[a]pyrene by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org
Novel Probes: The development of novel fluorescent probes or aptasensors that can specifically bind to 6-OH-BaP or its metabolites could offer new avenues for rapid and selective detection. dphen1.comrsc.org
Immunoassays: The production of specific monoclonal antibodies against BaP and its metabolites can be used to develop sensitive enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening of samples. mdpi.com
| Analytical Technique | Principle | Recent Advancements | Future Potential |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. rsc.org | Use of derivatization agents like dansyl chloride to enhance sensitivity. rsc.org | Development of more efficient derivatization strategies and hyphenation with other techniques. |
| GC-MS/MS | Gas chromatography separation with tandem mass spectrometry detection. coresta.org | Optimization for selectivity and sensitivity in complex matrices like urine. coresta.org | Application to a wider range of metabolites and sample types. |
| GC-APLI-MS | Gas chromatography with atmospheric pressure laser ionization-mass spectrometry. nih.gov | Achieved ultra-high sensitivity for 3-hydroxybenzo[a]pyrene. nih.gov | Further improvements in sensitivity and application to other low-level metabolites. |
| Immunoassays (ELISA) | Use of specific antibodies for detection. mdpi.com | Development of monoclonal antibodies against pyrene (B120774) and benzo[a]pyrene for use in aquatic samples. mdpi.com | Creation of assays for a broader range of BaP metabolites with higher specificity. |
| Aptasensors | Use of nucleic acid aptamers for specific binding. dphen1.comrsc.org | Development of a pyrene-switching aptasensor for bisphenol A. dphen1.comrsc.org | Design of specific aptasensors for 6-OH-BaP and its key metabolites. |
Integrated Computational and Experimental Approaches for Pathway Prediction
The complexity of metabolic networks necessitates the use of integrated approaches that combine computational modeling with experimental validation. In silico tools are becoming increasingly powerful in predicting the metabolic fate of xenobiotics, including benzo[a]pyrene and its derivatives.
Future research in this area will involve:
Advanced Prediction Tools: The use of software like BioTransformer, ISiCLE, and DarkChem can predict the chemical properties and potential metabolites of compounds like 6-OH-BaP. oregonstate.edu These tools can help generate hypotheses about undiscovered metabolic pathways.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion of chemicals in the body. oregonstate.edunih.gov These models can be used to predict the internal concentrations of 6-OH-BaP and its metabolites in different tissues and to understand how factors like enzyme inhibition might alter its metabolism. nih.gov
Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing metabolic data to predict the sites of metabolism and the types of metabolites formed for new compounds. nih.govresearchgate.net
Experimental Validation: A crucial aspect of this integrated approach is the experimental validation of computational predictions. In vitro studies using human hepatic microsomes, cell lines, or organoids, as well as in vivo animal studies, are essential to confirm the predicted metabolic pathways and the biological activity of the predicted metabolites. oregonstate.eduresearchgate.net
By combining the predictive power of computational models with the empirical evidence from experimental systems, researchers can more efficiently and accurately map the metabolic landscape of 6-OH-BaP.
| Computational Approach | Description | Application to 6-OH-BaP Research |
| Metabolite Prediction Software (e.g., BioTransformer) | Predicts potential metabolites based on known biotransformation rules. oregonstate.edu | Generation of a comprehensive list of potential 6-OH-BaP metabolites for targeted experimental searches. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulates the kinetic behavior of a chemical in the body. oregonstate.edunih.gov | Predicting tissue-specific concentrations of 6-OH-BaP and its metabolites, assessing the impact of co-exposures. nih.gov |
| Machine Learning Models | Algorithms that learn from data to make predictions. nih.govresearchgate.net | Predicting the sites of metabolism on the 6-OH-BaP molecule and the likelihood of different metabolic reactions. |
| Quantum Chemical Methods | Calculations based on quantum mechanics to determine molecular properties. nih.gov | Predicting the reactivity of different positions on the 6-OH-BaP molecule to guide metabolism predictions. |
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting and quantifying 6-hydroxybenzo[a]pyrene in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites, followed by solid-phase extraction (SPE) to isolate the analyte. Validation should assess limits of detection (LOD < 0.1 ng/mL), recovery rates (≥80%), and matrix effects using surrogate matrices .
- Key Data : In human urine, this compound correlates with benzo[a]pyrene exposure, but inter-individual variability (CV > 30%) necessitates normalization to creatinine .
Q. How does this compound form during benzo[a]pyrene metabolism?
- Methodological Answer : Employ in vitro microsomal assays (human liver microsomes or recombinant CYP enzymes) to study phase I metabolism. Monitor metabolic pathways via high-resolution mass spectrometry (HRMS). Key enzymes include CYP1A1 and CYP1B1, which hydroxylate benzo[a]pyrene at the 6-position. Co-factor NADPH is essential for enzymatic activity .
- Key Finding : this compound is a precursor to reactive quinones (e.g., 1,6- and 3,6-quinones), implicated in oxidative DNA damage .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data between in vitro and in vivo models for this compound?
- Methodological Answer : Conduct systematic reviews using frameworks like SYRINA to integrate evidence across studies. Prioritize in vivo rodent models with controlled exposure routes (dermal or oral) and compare outcomes to in vitro genotoxicity assays (e.g., Comet assay, γ-H2AX foci). Address interspecies differences by cross-referencing metabolic activation pathways (e.g., humanized mouse models) .
- Data Conflict Example : While in vitro studies show direct DNA adduct formation, in vivo data often lack dose-response consistency due to rapid detoxification via glucuronidation .
Q. What experimental designs are optimal for studying the redox cycling of this compound and its role in oxidative stress?
- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., 6-oxobenzo[a]pyrene radical) generated during autooxidation. Pair with fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify ROS production. Include iron chelators (e.g., deferoxamine) to assess metal-catalyzed redox cycling .
- Key Consideration : Asbestos synergistically enhances radical formation, requiring co-exposure models in occupational hazard studies .
Q. How should researchers validate this compound as a biomarker for benzo[a]pyrene exposure in heterogeneous populations?
- Methodological Answer : Design longitudinal cohort studies with stratified sampling (e.g., occupationally exposed workers vs. general population). Use mixed-effects models to adjust for covariates (smoking, diet). Validate against gold-standard biomarkers (e.g., bulky DNA adducts) and ensure inter-laboratory reproducibility via ring trials .
- Pitfall : Urinary this compound may underestimate exposure due to variable excretion kinetics and matrix interference .
Methodological Frameworks
Q. What criteria should guide the formulation of research questions on this compound’s mechanistic toxicology?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to specialized analytical instrumentation (e.g., HRMS).
- Novel : Investigate understudied pathways (e.g., epigenetic modifications via quinone-DNA interactions).
- Ethical : Use anonymized human biospecimens with IRB approval .
Data Synthesis and Reporting
Q. How to manage contradictory findings in meta-analyses of this compound toxicity?
- Methodological Answer : Perform sensitivity analyses to identify outliers. Use GRADE criteria to weight studies by design quality (e.g., RCTs > observational studies). Disclose conflicts of interest and publication bias in supplementary materials .
Experimental Safety Protocols
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use Class I, Type B biosafety cabinets and HEPA-filtered vacuums to minimize airborne exposure. Implement PPE (gloves, lab coats) per OSHA 29 CFR 1910.132. Decontaminate surfaces with wet methods; avoid dry sweeping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
